3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
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Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is known for its applications in proteomics research and is often used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired product . The reaction conditions often require microwave heating to induce the annulation reaction, especially for acyclic intermediates bearing an electron-withdrawing group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is used in the synthesis of various organic compounds, particularly in the development of new materials and chemical intermediates .
Biology and Medicine: The compound is utilized in proteomics research to study protein interactions and modifications
Industry: In industrial settings, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives through substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
Uniqueness: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group and, therefore, have different reactivity profiles and applications .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCULUUVYBAPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409422 |
Source
|
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31794-45-3 |
Source
|
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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